ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the dimethoxy and methyl groups.
The next step involves the coupling of the indole derivative with glycine to form the glycyl intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Finally, the glycyl intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and peptide coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The piperazine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Ethyl 4-{N-[(5,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperazine-Containing Compounds: Compounds like piperazine-1-carboxylate and N-methylpiperazine share the piperazine ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C21H28N4O6 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(5,6-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O6/c1-5-31-21(28)25-8-6-24(7-9-25)19(26)13-22-20(27)16-10-14-11-17(29-3)18(30-4)12-15(14)23(16)2/h10-12H,5-9,13H2,1-4H3,(H,22,27) |
InChI Key |
QQJSVWKPXUMVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=CC(=C(C=C3N2C)OC)OC |
Origin of Product |
United States |
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